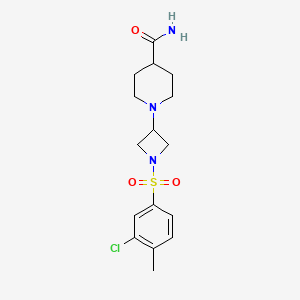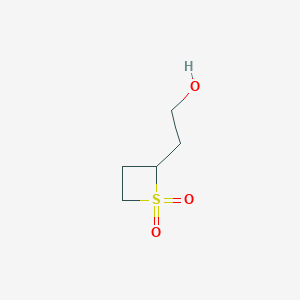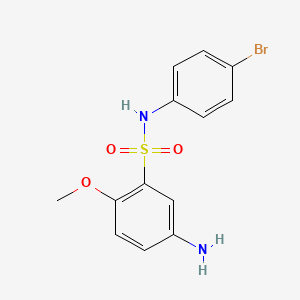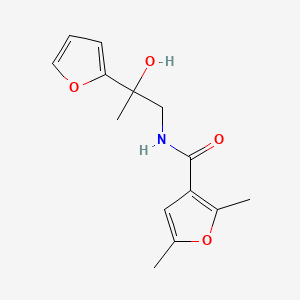
1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide” is a chemical compound. It has been mentioned in the context of research related to CCR5 antagonists .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its molecular formula, which is C12H16ClNO2S . The compound contains elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. The exact arrangement of these atoms in the molecule would determine its 3D structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, the molecular weight is 273.78 g/mol . Other properties such as solubility, melting point, boiling point, etc., were not found in the available resources.Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
- A study synthesized analogues related to the compound and evaluated their antimicrobial and antitubercular activities. These analogues showed potential as antibacterial and antituberculosis agents, hinting at the utility of the compound in developing new antimicrobial therapies (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents
- Another research focused on synthesizing derivatives with potential antidepressant and nootropic activities. Certain analogues exhibited significant antidepressant activity, suggesting that the core structure of the compound could be beneficial in central nervous system disorders (Thomas et al., 2016).
Antibacterial Potentials
- A study synthesized acetamide derivatives of the compound and screened them for antibacterial activity. The derivatives showed moderate inhibitory effects against various bacterial strains, indicating potential applications in treating bacterial infections (Iqbal et al., 2017).
Anticancer Agents
- Research into propanamide derivatives of the compound revealed potential anticancer applications. Some derivatives showed promising results against cancer cell lines, suggesting the compound's framework could be useful in cancer therapy (Rehman et al., 2018).
Anti-Angiogenic and DNA Cleavage Activities
- A series of derivatives were synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. Some compounds showed significant activities in these areas, indicating possible use in cancer treatment (Kambappa et al., 2017).
Antimicrobial Activity Against Plant Pathogens
- Derivatives of the compound were synthesized and tested for antimicrobial activity against pathogens of tomato plants. The results highlighted potential agricultural applications, especially in protecting crops from bacterial and fungal infections (Vinaya et al., 2009).
Mécanisme D'action
The compound has been mentioned in the context of CCR5 antagonists, which suggests that it may interact with the CCR5 receptor . CCR5 is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines. This is the process by which certain cells can migrate in the direction of higher concentrations of certain other molecules.
Propriétés
IUPAC Name |
1-[1-(3-chloro-4-methylphenyl)sulfonylazetidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3S/c1-11-2-3-14(8-15(11)17)24(22,23)20-9-13(10-20)19-6-4-12(5-7-19)16(18)21/h2-3,8,12-13H,4-7,9-10H2,1H3,(H2,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAFYNBVWRSUPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3CCC(CC3)C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1,6,7-trimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2375586.png)

![4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2375590.png)

![1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate](/img/structure/B2375594.png)

![2-[2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B2375598.png)
![7-(4-Ethoxybenzoyl)-5-[(3-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2375601.png)

![1-benzyl-4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375603.png)

![3-[(2-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2375605.png)
